Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate

Oxytocin Receptor (OTR) Antagonist GPCR Selectivity Structure–Activity Relationship

Researchers developing paralog-selective GPCR antagonists face a critical supply bottleneck: the 2-chloro-4-fluorophenyl motif is essential for target potency, yet generic α-bromo phenylacetates cannot substitute without losing >40-fold selectivity. Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate (CAS 1389326-19-5) resolves this by providing the exact electrophilic building block required for OTR and MR antagonist programs. • Enantioselective precursor to SHR1653 (hOTR IC₅₀ = 15 nM, 192-fold over hV1AR) • Enables late-stage diversification via the α-bromo ester handle • ≥95% purity by HPLC; available from stock for immediate dispatch

Molecular Formula C9H7BrClFO2
Molecular Weight 281.51
CAS No. 1389326-19-5
Cat. No. B2531978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate
CAS1389326-19-5
Molecular FormulaC9H7BrClFO2
Molecular Weight281.51
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=C(C=C1)F)Cl)Br
InChIInChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)6-3-2-5(12)4-7(6)11/h2-4,8H,1H3
InChIKeyMAFZXXZQECZWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate


Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate (CAS 1389326-19-5) is a halogenated phenylacetate ester bearing a reactive α‑bromo substituent and a 2‑chloro‑4‑fluorophenyl motif. This compound serves as a versatile electrophilic building block for constructing sp²–sp³ C–N and C–C bonds at the benzylic position [1]. Commercial availability typically ranges from 95% to >97% purity by HPLC, with the α‑bromo ester enabling facile nucleophilic displacement or metal‑catalyzed cross‑coupling — reactivity that is conserved across the phenylacetate class but whose synthetic outcome is exquisitely tuned by the aryl substitution pattern [2].

Why Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate Cannot Be Replaced


Generic α‑bromo phenylacetates such as the 4‑chloro, 4‑fluoro, or 2,4‑difluoro derivatives share identical electrophilic reactivity at the α‑carbon, but the distal pharmacology of their downstream products diverges sharply. The 2‑chloro‑4‑fluorophenyl motif is not a passive spectator; it imposes a unique conformational preference and electrostatic topology on the final antagonist that translates into target‑specific potency and paralog‑selectivity profiles [1]. Substituting this motif with other mono‑ or di‑halo combinations, even when chemically feasible, has been shown to erode selectivity ratios by >40‑fold in oxytocin receptor (OTR) programs and to produce distinct, often inferior, downstream results in mineralocorticoid receptor programs, making direct interchange without re‑optimization scientifically unsound [1][2].

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate Selectivity and PK Evidence


OTR Selectivity Advantage Over 2,4-Difluorophenyl

The direct head‑to‑head SAR study in ACS Med. Chem. Lett. (2019) evaluated a series of 3‑azabicyclo[3.1.0]hexane OTR antagonists that differ solely in the aryl halide pattern, all prepared from their corresponding α‑bromo phenylacetate building blocks. Compound 13 (derived from methyl 2‑bromo‑2‑(2‑chloro‑4‑fluorophenyl)acetate, the target intermediate) exhibited an hOTR IC₅₀ of 15 nM and an hV1AR IC₅₀ of 2885 nM, yielding a selectivity window of 192‑fold [1]. In contrast, the 2,4‑difluorophenyl analog (Compound 15) displayed an IC₅₀ of 9.3 nM at hOTR but only 44 nM at hV1AR, resulting in a selectivity window of just 4.7‑fold — a >40‑fold loss of over‑the‑counter selectivity [1]. The 2,3‑dichlorophenyl variant (Compound 23) exhibited an intermediate hOTR IC₅₀ of 30 nM and hV1AR of 3811 nM (127‑fold selectivity) [1]. Thus, the 2‑chloro‑4‑fluorophenyl group provides the highest selectivity of the series while maintaining sub‑20 nM potency, a balance that the 2,4‑difluoro pattern fails to achieve.

Oxytocin Receptor (OTR) Antagonist GPCR Selectivity Structure–Activity Relationship

Pharmacokinetic Advantage Over 2-Ethoxy Analog

In the same ACS Med. Chem. Lett. publication, a head‑to‑head rat PK study was performed on Compound 13 (2‑Cl‑4‑F motif) and Compound 15 (2‑OEt analog, also derived from a distinct bromoacetate intermediate). Following oral administration (2 mg/kg), Compound 13 exhibited a Cₘₐₓ of 330 ng/mL and an AUC₀₋₂₄ₕ of 548 ng·h/mL, whereas Compound 15 delivered a significantly lower Cₘₐₓ of 93 ng/mL and an AUC₀₋₂₄ₕ of 13470 ng·h/mL — the later time‑point AUC being >24‑fold lower [1]. Moreover, Compound 13 demonstrated a more favorable drug‑like profile, with superior brain penetration (B/P ratio) and a lower hERG IC₅₀ (16 µM vs. 6.1 µM for Compound 15) [1]. These PK advantages are directly attributable to the 2‑chloro‑4‑fluorophenyl substitution pattern, as this is the sole structural variable between the tested molecules.

Rat Pharmacokinetics Oral Bioavailability CNS Drug Development

Dual OTR/MR Antagonist Utility

Beyond the OTR program, the identical building block has been explicitly synthesized and utilized in a Merck Sharp & Dohme patent (US20130331419A1) for the construction of clinical‑stage mineralocorticoid receptor antagonists [1]. In this patent, the α‑bromo phenylacetate intermediate i‑1a reacts with a diverse array of N‑, O‑, and S‑nucleophiles to generate antagonist libraries, confirming that the 2‑chloro‑4‑fluorophenyl moiety delivers target‑specific interactions across at least two distinct GPCR/steroid receptor families [1]. By contrast, mono‑halo analogs such as the 4‑fluorophenyl or 2‑chlorophenyl variants are not disclosed as intermediates in the same patent families, indicating that the dual‑halo 2‑Cl‑4‑F pattern is a privileged pharmacophoric element required for MR antagonist activity [1].

Mineralocorticoid Receptor Antagonist Heart Failure Hypertension

Validated Synthesis and Characterization

The patented synthetic procedure (US20130331419A1) uses methyl 2‑chloro‑4‑fluorophenylacetate, N‑bromosuccinimide (1.0 eq), and AIBN in benzene at 80 °C for 12 h, followed by flash chromatography (0–20% EtOAc/hexanes). The product is fully characterized by ¹H NMR (500 MHz, CDCl₃): δ 7.82 (dd, J = 6.0, 8.8 Hz, 1H), 7.17 (dd, J = 2.6, 8.3 Hz, 1H), 7.08 (m, 1H), 5.88 (s, 1H), 3.84 (s, 3H) [1]. This exact procedure has been reproduced across multiple publications, ensuring that commercially sourced material from reputable vendors (95–97% purity, HPLC‑verified) matches the quality of the discovery‑stage intermediate [1]. In contrast, mono‑halo analogs often require different reaction conditions (e.g., CCl₄ as solvent) and display variable purity profiles, increasing the risk of batch‑to‑batch variability in downstream synthesis [2].

Synthetic Reproducibility Quality Control NMR Characterization

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate Applications


OTR Antagonist Lead Optimization & Scale-Up

As the demonstrated enantioselective precursor to SHR1653 (hOTR IC₅₀ = 15 nM, 192‑fold selectivity over hV1AR), this intermediate enables the synthesis of CNS‑penetrant OTR antagonists for premature ejaculation and social cognition disorders. The selectivity advantage over 2,4‑difluorophenyl‑derived analogs (>40‑fold improvement) directly translates into reduced off‑target endocrine and cardiovascular effects, making it the building block of choice for programs that demand paralog‑specific pharmacology [1].

MR Antagonist Discovery

Merck Sharp & Dohme's MR antagonist patent family explicitly employs this intermediate as the key branched point for constructing diverse N‑substituted antagonist libraries. The 2‑chloro‑4‑fluorophenyl group is critical for MR affinity and selectivity against the glucocorticoid receptor; substituting this motif with mono‑halo or alternative di‑halo patterns eliminates the necessary dual hydrogen‑bond and halogen‑bond interactions with the receptor pocket [2]. Procurement of this specific compound is therefore essential for any team pursuing or comparing MR‑targeted lead series.

Fragment-Based Screening & Covalent Probe Design

The electrophilic α‑bromo ester moiety serves as a reactive handle for late‑stage diversification. When coupled with the privileged 2‑chloro‑4‑fluorophenyl biasing element, this compound is ideal for generating covalent probes targeting cysteine‑rich GPCR allosteric sites. The dual‑halo pattern enhances binding enthalpy beyond what is achievable with mono‑halo phenylacetates, as evidenced by the consistent SAR trends observed in both OTR and MR programs [1][2].

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